molecular formula C23H22BrNO5 B10894642 Methyl 4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B10894642
M. Wt: 472.3 g/mol
InChI Key: CFQFDKSCHWIEQM-UHFFFAOYSA-N
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Description

METHYL 4-{5-[(3-BROMOPHENOXY)METHYL]-2-FURYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is an organic compound with a complex structure that includes a quinoline core, a furan ring, and a bromophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{5-[(3-BROMOPHENOXY)METHYL]-2-FURYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multiple steps. One common method starts with the reaction of 3-bromoanisole with piperidine to form an intermediate. This intermediate is then subjected to further reactions, including cyclization and esterification, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{5-[(3-BROMOPHENOXY)METHYL]-2-FURYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, such as carbonyl groups, to alcohols.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated quinoline compound.

Scientific Research Applications

METHYL 4-{5-[(3-BROMOPHENOXY)METHYL]-2-FURYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action for METHYL 4-{5-[(3-BROMOPHENOXY)METHYL]-2-FURYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-{5-[(3-BROMOPHENOXY)METHYL]-2-FURYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple types of chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C23H22BrNO5

Molecular Weight

472.3 g/mol

IUPAC Name

methyl 4-[5-[(3-bromophenoxy)methyl]furan-2-yl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C23H22BrNO5/c1-13-20(23(27)28-2)22(21-17(25-13)7-4-8-18(21)26)19-10-9-16(30-19)12-29-15-6-3-5-14(24)11-15/h3,5-6,9-11,22,25H,4,7-8,12H2,1-2H3

InChI Key

CFQFDKSCHWIEQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(O3)COC4=CC(=CC=C4)Br)C(=O)OC

Origin of Product

United States

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